2-(2-(Benzyloxy)ethoxy)acetic acid
Overview
Description
Benzyl-PEG2-CH2CO2H is a Benzyl PEG Linker. Benzyl-PEG2-CH2CO2H may be useful in the development of antibody drug conjugates.
Mechanism of Action
Target of Action
Benzyl-PEG2-CH2CO2H, also known as 2-(2-(Benzyloxy)ethoxy)acetic acid, BnO-PEG1-CH2COOH, or 2-[2-(benzyloxy)ethoxy]acetic acid, is a PEG linker . It is primarily used in the field of drug delivery . The compound’s primary targets are primary amine groups .
Mode of Action
The terminal carboxylic acid of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . The benzyl protecting group can be removed via hydrogenolysis .
Biochemical Pathways
The formation of stable amide bonds with primary amine groups suggests that it may interact with proteins or other biomolecules containing these groups .
Pharmacokinetics
The hydrophilic peg linker increases the water solubility of the compound , which could potentially enhance its bioavailability.
Result of Action
The result of Benzyl-PEG2-CH2CO2H’s action is the formation of stable amide bonds with primary amine groups . This property is often exploited in drug delivery systems, where the compound can serve as a linker between a drug and a carrier molecule .
Action Environment
The action of Benzyl-PEG2-CH2CO2H can be influenced by environmental factors such as pH. For example, the benzyl protecting group can be removed under acidic conditions . Additionally, the reaction of the carboxylic acid group with primary amines requires the presence of activators .
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid group of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC and DCC to form stable amide bonds . This property allows Benzyl-PEG2-CH2CO2H to interact with various enzymes, proteins, and other biomolecules, facilitating its role in biochemical reactions .
Cellular Effects
The enhanced water solubility and biocompatibility conferred by the PEG2 chain can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Benzyl-PEG2-CH2CO2H primarily involves its ability to form stable amide bonds with primary amines . This can lead to binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(2-phenylmethoxyethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBYLMXBPGYVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618100 | |
Record name | [2-(Benzyloxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93206-09-8 | |
Record name | [2-(Benzyloxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(Benzyloxy)ethoxy]acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6JD35PUZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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